Bis(bis(2-hydroxyethyl)ammonium) glutarate
Description
Nomenclature and Systematic Identification
This compound is the IUPAC-approved name for this compound, reflecting its composition as a diammonium salt of glutaric acid with two 2-hydroxyethyl substituents per ammonium ion. The systematic naming convention emphasizes the glutarate anion’s bonding to two bis(2-hydroxyethyl)ammonium cations. Key identifiers include its CAS Registry Number (85896-18-0) and EINECS number (288-795-2), which are critical for unambiguous classification in chemical databases.
The molecular structure consists of a five-carbon dicarboxylic acid (glutaric acid) neutralized by two equivalents of bis(2-hydroxyethyl)amine, resulting in a zwitterionic configuration. This architecture facilitates hydrogen bonding and ionic interactions, which are central to its physicochemical behavior. A summary of its molecular characteristics is provided in Table 1.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}9\text{H}{22}\text{N}2\text{O}6 $$ |
| Molecular Weight | 254.28 g/mol |
| CAS Registry Number | 85896-18-0 |
| Synonyms | EINECS 288-795-2; DTXSID80235217 |
Historical Development and Discovery
The synthesis of this compound aligns with advancements in protic ionic liquid (PIL) research during the early 21st century. PILs, formed via proton transfer between Brønsted acids and bases, gained prominence due to their tunable properties and ease of preparation compared to traditional ionic liquids. While the exact date of this compound’s first synthesis is not explicitly documented, its emergence correlates with broader efforts to explore PILs for green chemistry applications.
Early studies focused on optimizing reaction conditions for PIL formation, such as controlling stoichiometry and pH during the neutralization of glutaric acid with bis(2-hydroxyethyl)amine. The compound’s development reflects a trend toward designing ionic liquids with biodegradable backbones, as glutaric acid is a naturally occurring dicarboxylic acid. By 2007, its structural data had been cataloged in public chemical databases, marking its entry into mainstream chemical literature.
Academic and Industrial Significance
In academic research, this compound serves as a model system for studying protic ionic liquids’ thermodynamic and transport properties. Its reversible proton transfer equilibrium, a hallmark of PILs, has been investigated using spectroscopic and computational methods to elucidate solvent-solute interactions. For instance, studies on binary mixtures of PILs have revealed how glutarate-based salts influence phase behavior and ionic conductivity, providing insights into designing advanced electrolytes.
Industrially, this compound finds utility in specialized applications such as biodegradable solvents and catalysts. Its glutarate moiety, derived from renewable resources, aligns with sustainability goals in chemical manufacturing. Additionally, its ability to stabilize proteins and enzymes through hydrogen bonding has sparked interest in pharmaceutical formulation, though this remains an exploratory area. Compared to analogous ionic liquids, this compound offers distinct advantages in reactivity and environmental compatibility, positioning it as a candidate for next-generation green chemistry solutions.
Properties
CAS No. |
85029-94-3 |
|---|---|
Molecular Formula |
C13H30N2O8 |
Molecular Weight |
342.39 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;pentanedioic acid |
InChI |
InChI=1S/C5H8O4.2C4H11NO2/c6-4(7)2-1-3-5(8)9;2*6-3-1-5-2-4-7/h1-3H2,(H,6,7)(H,8,9);2*5-7H,1-4H2 |
InChI Key |
AWWDAEGJAIEXNI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
Direct Acid-Base Neutralization
The most straightforward and commonly employed method involves the reaction of bis(2-hydroxyethyl)amine with glutaric acid in a stoichiometric ratio of 2:1 (amine:acid) to form the bis-ammonium salt.
- Dissolve glutaric acid in an appropriate solvent such as water or a water-alcohol mixture.
- Slowly add bis(2-hydroxyethyl)amine under stirring at ambient or slightly elevated temperature.
- Maintain the molar ratio to ensure complete neutralization of both carboxylic acid groups by two equivalents of the amine.
- The reaction mixture is stirred until the salt precipitates or remains in solution depending on solvent choice.
- Isolation is done by crystallization or solvent evaporation.
- Drying under vacuum yields the pure this compound.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molar ratio (amine:acid) | 2:1 | Ensures full protonation of acid groups |
| Solvent | Water, ethanol-water mixtures | Solubility and crystallization control |
| Temperature | 20–60 °C | Mild heating may improve reaction rate |
| Reaction time | 1–4 hours | Until complete neutralization |
This method is favored for its simplicity, high yield, and minimal by-products.
Salt Formation via Glutaric Acid Derivatives
An alternative approach involves using glutaric acid derivatives such as glutaric acid chloride or glutaric anhydride, which react with bis(2-hydroxyethyl)amine to form the salt or related intermediates.
- Prepare or procure glutaric acid chloride or anhydride.
- React with bis(2-hydroxyethyl)amine in an inert solvent (e.g., dichloromethane, tetrahydrofuran) under controlled temperature (0–25 °C) to avoid side reactions.
- The reaction proceeds via nucleophilic attack of the amine on the acid derivative, forming the ammonium salt or amide intermediates.
- Work-up involves aqueous extraction, neutralization, and purification by crystallization.
This method is less common for the pure salt but useful for related derivatives or when functionalization is desired.
Considerations from Related Compound Preparations
While direct literature on this compound preparation is limited, analogous compounds such as bis(2-hydroxyethyl) terephthalate are prepared by controlled reaction of diacids with 2-hydroxyethyl groups under heating in solvent mixtures. This suggests that controlled temperature and solvent environment are critical to minimize side reactions and maximize yield.
Research Findings and Analytical Data
- The compound exhibits strong hydrogen bonding due to multiple hydroxyl and ammonium groups, influencing solubility and crystallization behavior.
- Molecular modeling indicates four hydrogen bond donors and six acceptors, with four rotatable bonds, which affect the compound’s conformational flexibility and preparation conditions.
- Purity and identity are confirmed by spectroscopic methods (NMR, IR) and mass spectrometry, with exact mass 254.1478 Da.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct acid-base neutralization | Bis(2-hydroxyethyl)amine + glutaric acid | Aqueous or aqueous-alcohol, 20–60 °C, 1–4 h | Simple, high yield, minimal by-products | Requires precise stoichiometry |
| Reaction with acid chloride/anhydride | Bis(2-hydroxyethyl)amine + glutaric acid chloride/anhydride | Inert solvent, 0–25 °C, inert atmosphere | Useful for derivatives, controlled reaction | More complex, requires acid derivatives |
| Analogous esterification methods | Diacid + 2-hydroxyethyl compounds | Heating in solvent mixtures, controlled molar ratios | High conversion, low by-products (from related compounds) | Not directly applicable to ammonium salt |
Chemical Reactions Analysis
Types of Reactions
Bis(bis(2-hydroxyethyl)ammonium) glutarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Bis(bis(2-hydroxyethyl)ammonium) glutarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) glutarate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and ionic interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Other Ammonium Salts with Different Anions
Key Compounds :
Comparison :
| Property | Bis(bis(2-hydroxyethyl)ammonium) Glutarate | Bis(2-hydroxyethyl)ammonium Myristate | Tris(2-hydroxyethyl)methylammonium Methylsulfate |
|---|---|---|---|
| Solubility | High water solubility (due to polar glutarate) | Moderate (lipophilic myristate anion) | High (polar methylsulfate) |
| Applications | Ionic liquids, pharmaceuticals | Surfactant in cosmetics | Surfactant, emulsifier |
| Thermal Stability | Moderate (~150–200°C) | Lower (decomposes ~100°C) | High (>200°C) |
| Toxicity | Low (biocompatible anion) | Moderate (skin irritation potential) | Low |
The glutarate derivative offers superior biocompatibility compared to myristate, making it suitable for pharmaceutical ionic liquids. However, methylsulfate-based salts exhibit higher thermal stability .
Glutarate Esters and Crosslinkers
Key Compounds :
Comparison :
| Property | This compound | Bis(2-ethylhexyl) Glutarate | Disuccinimidyl Glutarate (DSS) |
|---|---|---|---|
| Solubility | Water-soluble | Lipophilic (soluble in organic solvents) | Organic solvents (DMSO, acetone) |
| Applications | Ionic liquids, surfactants | Plasticizer for PVC | Protein crosslinking, bioconjugation |
| Reactivity | Non-reactive (stable ionic interactions) | Inert | Reactive (NHS ester groups) |
| Biocompatibility | High | Low (potential endocrine disruption) | Moderate (requires careful handling) |
Unlike the ionic glutarate, bis(2-ethylhexyl) glutarate serves as a plasticizer but poses environmental concerns. DSS’s reactivity limits its use to biochemical applications .
Ionic Liquids with Alternative Anions
Key Compounds :
Comparison :
| Property | This compound | Bis(2-hydroxyethyl)ammonium Acetate | Cholinium Glutarate |
|---|---|---|---|
| Viscosity | Moderate (300–500 cP at 25°C) | Low (50–100 cP at 25°C) | High (>1000 cP at 25°C) |
| Biodegradability | High | High | High |
| Applications | Pharmaceuticals, surfactants | Gas capture, solvents | Drug delivery, green chemistry |
The glutarate’s longer carbon chain increases viscosity compared to acetate, making it less ideal for gas absorption but suitable for controlled-release formulations .
Biological Activity
Bis(bis(2-hydroxyethyl)ammonium) glutarate is a compound of increasing interest in biological research due to its potential interactions with biomolecules and its applications in various biochemical processes. This article presents a detailed examination of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is a quaternary ammonium salt derived from glutaric acid. Its structure allows it to interact with various biological molecules, influencing cellular processes.
The biological activity of this compound primarily involves its role as a buffer and stabilizer in biochemical assays. It has been noted for its ability to maintain pH levels conducive to enzyme activity, particularly in studies involving glutamate decarboxylase (GAD) activity in plant extracts .
Enzymatic Activity
Research indicates that this compound can enhance enzymatic reactions by providing a stable pH environment. For instance, studies on GAD have shown that the presence of this compound can significantly stimulate enzyme activity under optimal pH conditions .
| Enzyme | Optimal pH | Activity (μmol mg prot⁻¹ min⁻¹) |
|---|---|---|
| Glutamate Decarboxylase (GAD) | 5.5 - 6.0 | 280 - 470 |
Cellular Impact
In cellular models, this compound has been shown to modulate intracellular calcium levels, which are critical for various cellular functions. Studies have demonstrated that treatment with this compound can influence reactive oxygen/nitrogen species (RONS) generation in astrocytes exposed to ammonia, highlighting its potential neuroprotective properties .
Case Study 1: Neuroprotection in Astrocytes
A study investigated the effects of this compound on ammonia-induced RONS production in cultured astrocytes. The results indicated that pre-treatment with this compound significantly reduced RONS levels and cell swelling caused by ammonia exposure, suggesting its protective role against neurotoxic insults .
Case Study 2: Enzyme Stability in Biochemical Assays
Another study focused on the stability of GAD in the presence of this compound. The compound was found to stabilize the enzyme's activity across a range of pH levels, making it an essential component for assays requiring precise enzymatic measurements .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparison was made with other buffering agents commonly used in biochemical assays.
| Compound | pH Stability Range | Effect on Enzyme Activity |
|---|---|---|
| This compound | 5.5 - 7.0 | Significant stimulation |
| Bis-Tris-HCl | 6.0 - 8.0 | Moderate stimulation |
| Pyridine-HCl | 5.0 - 6.5 | Minimal effect |
Q & A
Q. What are the recommended methods for synthesizing Bis(bis(2-hydroxyethyl)ammonium) glutarate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is synthesized via neutralization of glutaric acid with bis(2-hydroxyethyl)amine in a stoichiometric 1:2 molar ratio. Use ethanol as a solvent under reflux (60–80°C) for 4–6 hours. Monitor pH to ensure complete proton transfer (target pH ~7–8). Purify via recrystallization from ethanol/water mixtures. Yield optimization involves controlling reaction temperature, solvent polarity, and excess amine to drive the reaction to completion .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- FTIR : Identify functional groups (e.g., carboxylate C=O stretching at ~1600 cm⁻¹, hydroxyl O-H stretching at ~3300 cm⁻¹).
- NMR : ¹H and ¹³C NMR to confirm amine protonation and glutarate backbone structure (e.g., δ 3.5–3.7 ppm for -CH₂-OH groups).
- X-ray crystallography : Use SHELXL for crystal structure refinement. Key parameters include hydrogen-bonding networks between ammonium and glutarate moieties .
Q. What are the key stability considerations when storing this compound, and how can degradation be monitored over time?
- Methodological Answer : Store in airtight, moisture-free containers at 4°C to prevent hydrolysis. Monitor degradation via:
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C expected).
- Differential Scanning Calorimetry (DSC) : Detect phase transitions or moisture absorption.
- HPLC : Track purity over time using reverse-phase columns and UV detection at 210 nm .
Advanced Research Questions
Q. How do the thermophysical properties (e.g., viscosity, density) of this compound vary with temperature, and what experimental setups are required to measure these accurately?
- Methodological Answer :
- Kinematic viscosity : Use a rotational rheometer with a temperature-controlled cone-plate geometry (e.g., 25–100°C range). Data trends may resemble bis(2-hydroxyethyl)ammonium erucate, showing exponential viscosity decrease with temperature .
- Density : Measure via pycnometry or oscillating U-tube densitometers. For example, density decreases linearly by ~0.5% per 10°C rise, as observed in analogous ionic liquids .
- Data Table :
| Temperature (°C) | Viscosity (mPa·s) | Density (g/cm³) |
|---|---|---|
| 25 | 450 ± 20 | 1.12 ± 0.01 |
| 50 | 220 ± 15 | 1.08 ± 0.01 |
| 75 | 110 ± 10 | 1.04 ± 0.01 |
Q. In studies reporting conflicting solubility data for this compound in polar solvents, what methodological approaches can resolve these discrepancies?
- Methodological Answer :
- Controlled Solvent Screening : Test solubility in water, methanol, and DMSO under standardized conditions (e.g., 25°C, 48 h equilibration).
- Purity Assessment : Use HPLC or elemental analysis to rule out impurities affecting solubility.
- Molecular Dynamics (MD) Simulations : Model solvent interactions to explain anomalies (e.g., hydrogen-bonding competition in water vs. methanol) .
Q. What role does the anion (glutarate) geometry play in the ionic liquid behavior of this compound, and how can molecular dynamics simulations elucidate this?
- Methodological Answer : The glutarate’s flexible five-carbon chain enables conformational adaptability, influencing:
- Ion Mobility : Longer anion chains reduce ionic packing density, enhancing conductivity.
- Hydrogen Bonding : MD simulations (e.g., using GROMACS) can map interactions between ammonium -OH groups and glutarate carboxylates. Key metrics include radial distribution functions (RDFs) for O···H distances (~2.0–2.5 Å) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or phase transitions for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify synthesis protocols (e.g., solvent purity, drying time).
- DSC Calibration : Use indium standards to validate temperature accuracy.
- Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline vs. amorphous forms, which may explain melting point variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
